1-Phenyl-2-cyclopenten-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
56667-10-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H12O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2 |
InChI Key |
HWHIPJCQHCODCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Cyclopenten 1 Ol and Its Analogues
Direct Synthesis Approaches to the 1-Phenyl-2-cyclopenten-1-OL Scaffold
Direct synthesis methods aim to construct the core structure of this compound in a highly convergent manner. These approaches often involve carbon-carbon bond-forming reactions that simultaneously create the desired stereocenter and functional groups.
The condensation of alkynes with ketones represents a powerful strategy for the synthesis of acetylenic alcohols, which can be precursors to or directly yield allylic alcohols. The Favorskii reaction and related protocols are central to this approach.
The Favorskii reaction traditionally involves the base-catalyzed addition of a terminal alkyne to a carbonyl compound. organic-chemistry.org In the context of this compound synthesis, this would involve the reaction of phenylacetylene (B144264) with cyclopentanone (B42830) or, more complexly, the reaction of acetylene (B1199291) with acetophenone (B1666503) leading to a cyclopentenol (B8032323) structure through a multi-component assembly. researchgate.net The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the alkyne to form a nucleophilic acetylide ion that subsequently attacks the electrophilic carbonyl carbon. youtube.com The versatility of this method allows for the synthesis of a wide range of propargyl alcohols. mdpi.com
A nonclassical variation of this reaction involves a 2:2 self-assembly of acetylenes with ketones. For instance, the reaction between acetophenone and acetylene can be guided to produce 3-acyl-2-cyclopenten-1-ols, which are structural analogues of the target compound. researchgate.net
The use of superbasic media, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), has significantly advanced the scope of alkyne-ketone condensation reactions. mdpi.comresearchgate.net This system enhances the basicity of the medium, allowing for the efficient generation of acetylides from even weakly acidic alkynes like acetylene itself. researchgate.net The KOH/DMSO system is described as a "superbase" because DMSO, an aprotic solvent, strongly solvates the potassium cation while leaving the hydroxide anion poorly solvated, thus increasing its activity. researchgate.netresearchgate.net
This enhanced reactivity enables reactions to proceed under milder conditions and expands the range of applicable substrates. numberanalytics.com For example, the reaction of acetophenone and acetylene in a KOH/DMSO suspension can lead to the formation of 3-benzoyl-2,4-dimethyl-1-phenyl-2-cyclopenten-1-ol, a structural isomer of the bicyclic ketal that can also form in this system. researchgate.netresearchgate.net The tunability of the KOH/DMSO system, by altering factors like temperature and concentration, allows for control over the reaction pathway. researchgate.net
| Parameter | System | Outcome | Yield | Reference |
| Catalyst System | KOH/DMSO | Promotes alkyne-ketone condensation | Varies | researchgate.netresearchgate.net |
| Reactants | Acetophenone, Acetylene | Formation of cyclopentenol and bicyclic ketal | <1% to 67% for cyclopentenol | researchgate.net |
| Medium Property | Superbasic | Increases nucleophilicity of acetylide | - | researchgate.net |
A significant challenge in the synthesis of cyclopentenols from ketones and acetylene in superbasic media is the competing formation of other products, notably bicyclic ketals like 7-methylene-6,8-dioxabicyclo[3.2.1]octanes. researchgate.net The reaction of acetophenone with acetylene in KOH/DMSO can yield both the desired cyclopentenol and the bicyclic ketal. researchgate.net
Control over the selectivity between these two pathways is achievable by modifying the reaction conditions. Researchers have demonstrated that the reaction can be switched between favoring the bicyclic ketal (with nearly 100% selectivity) and the cyclopentenol (with up to 67% selectivity). researchgate.net This control is attributed to the "tunability" of the superbasic system, where factors such as temperature, concentration, and reaction time influence the dynamic equilibrium between the different reactive species in the suspension. researchgate.netresearchgate.net By carefully optimizing these parameters, the negligible side reaction that produces the cyclopentenol can be transformed into the main, desired reaction pathway. researchgate.net
An alternative and highly effective route to this compound involves the 1,2-nucleophilic addition of an organometallic reagent to the carbonyl group of a cyclopentenone precursor. This method is one of the most fundamental and widely used strategies for creating tertiary alcohols.
The addition of a Grignard reagent, such as phenylmagnesium bromide, to an α,β-unsaturated ketone like 2-cyclopenten-1-one (B42074) is a classic and direct method for synthesizing this compound. google.com In this reaction, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the 2-cyclopenten-1-one. scispace.com This is a 1,2-addition reaction, which results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. google.com
This synthetic approach is broadly applicable for creating various substituted cyclopentadienes from cyclopentenones, where the tertiary alcohol is a key intermediate. google.com The reactivity of 2-cyclopenten-1-one towards nucleophilic addition makes it a valuable precursor in such syntheses.
| Reagent 1 (Substrate) | Reagent 2 (Nucleophile) | Intermediate | Product | Reference |
| 2-Cyclopenten-1-one | Phenylmagnesium Bromide | Magnesium Alkoxide | This compound | google.com |
| 3-Methyl-2-cyclopenten-1-one | Alkyl Magnesium Halide | Tertiary Alcohol | 1-Alkyl-3-methylcyclopentadiene | google.com |
| Furfural | Grignard Reagent | Magnesium Alkoxide | Furan-containing alcohol | scispace.com |
Nucleophilic Addition to Cyclopentenones
Stereoselective Alkylation and Arylation
The stereoselective introduction of alkyl and aryl groups to the cyclopentene (B43876) scaffold is crucial for generating a diverse range of analogues. Palladium-catalyzed reactions are prominent in this field, enabling the formation of carbon-carbon bonds with high precision.
Palladium-catalyzed allylic alkylation provides a powerful method for this purpose. The reaction of the monoacetate of 4-cyclopentene-1,3-diol (B3190392) with reagents like modified malonates in the presence of a palladium catalyst can produce 4-substituted-2-cyclopenten-1-ols with high stereo- and regioselectivity. researchgate.net This approach is effective for creating the thermodynamically unstable cis orientation of side chains, which is a feature of certain natural products. researchgate.net Similarly, palladium-catalyzed intermolecular arylation of 2-cyclopenten-1-ol (B1584729) using aryl iodides can yield 3-arylcycloalkanones, which are precursors to arylated cyclopentenol derivatives. researchgate.net
Copper reagents are also employed for selective alkylations. The use of copper cyanide (CuCN) with Grignard reagents (n-BuMgX) allows for the alkylation of acetates derived from 4-phenyl-2-cyclopenten-1-ol. lookchem.com Furthermore, palladium-catalyzed three-component coupling reactions involving aryl iodides, internal alkynes, and arylboronic acids offer a one-step, regio- and stereoselective route to tetrasubstituted olefins, which can be precursors for complex cyclopentane (B165970) systems. acs.org This reaction typically involves the cis-addition of the aryl group from the aryl iodide to the alkyne. acs.org
The table below summarizes key findings in stereoselective functionalization of cyclopentenol precursors.
| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Key Finding | Reference |
| Allylic Alkylation | Pd(0) catalyst / Malonate | Monoacetate of 4-cyclopentene-1,3-diol | 4-substituted-2-cyclopenten-1-ols | Highly stereo- and regioselective; produces thermodynamically unstable cis isomers. | researchgate.net |
| Arylation | Pd(OAc)₂ / DPPP | 2-Cyclopenten-1-ol / Aryl Iodide | 3-Arylcycloalkanones | Provides a route to arylated cyclic derivatives. | researchgate.net |
| Alkylation | n-BuMgX / CuCN | Acetate (B1210297) of 4-phenyl-2-cyclopenten-1-ol | Alkylated cyclopentenol | Effective alkylation using copper reagents. | lookchem.com |
| Carboamination | Pd₂(dba)₃ / Ligand | γ-Amino Alkenes / Aryl Halides | Substituted Pyrrolidines | Stereoselective construction of heterocycles via alkene insertion into a Pd-Heteroatom bond. | nih.gov |
Cyclization and Annulation Strategies
The construction of the this compound core structure is often achieved through powerful cyclization reactions, including ring-closing metathesis and intramolecular carbonyl-ene reactions.
Ring-Closing Metathesis (RCM) Approaches
Ring-Closing Metathesis (RCM) has become a fundamental tool in organic synthesis for the formation of cyclic olefins. uzh.ch The reaction utilizes transition metal catalysts, most notably ruthenium-based complexes like Grubbs' catalysts, to facilitate the intramolecular disproportionation of a diene to form a cycloalkene and a small volatile olefin, such as ethylene. uzh.chresearchgate.net
An efficient synthetic route to phenyl-branched cyclopentenes employs RCM as the key step. scispace.com This strategy begins with an acyclic precursor, such as a 2-hydroxy ketone derivative, which is elaborated through sequential reactions, including a thieme-connect.dethieme-connect.de-sigmatropic rearrangement and carbonyl addition, to create a suitable diolefin. scispace.com The subsequent RCM reaction of this diolefin effectively closes the ring to produce the target phenyl-branched cyclopentene, which serves as a crucial intermediate for carbocyclic nucleosides. scispace.com The choice of catalyst is critical for the success of RCM, with second-generation Hoveyda-Grubbs type catalysts showing high activity in various metathesis reactions. researchgate.net
| RCM Application | Starting Material | Key Transformation | Catalyst | Product | Reference |
| Phenyl-Branched Nucleoside Synthesis | Acyclic diolefin from 2-hydroxy acetophenone | Sequential thieme-connect.dethieme-connect.de-sigmatropic rearrangement and RCM | Grubbs' Catalyst (not specified) | Phenyl branched cyclopentene intermediate | scispace.com |
Intramolecular Carbonyl-Ene Reactions
The intramolecular carbonyl-ene (ICE) reaction is a valuable method for synthesizing cyclic alcohols, including cyclopentanol (B49286) derivatives. thieme-connect.dethieme-connect.de This pericyclic process involves the reaction of an alkene (the ene) with a carbonyl group (the enophile), accompanied by a 1,5-hydrogen shift, to form a new carbon-carbon bond and a hydroxyl group. acs.org
The reaction can proceed thermally or be catalyzed by Lewis acids. Uncatalyzed ICE reactions of specific ε,ζ-unsaturated α-keto esters have been studied to produce terpenoid-related building blocks. nih.gov Heating an appropriate α-ketoester can lead to a highly substituted cyclopentanol with good diastereoselectivity. beilstein-journals.org Lewis acid catalysis can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures (e.g., -78 °C) compared to the thermal conditions (e.g., 150 °C). acs.org This method is applicable to the asymmetric synthesis of five-, six-, and seven-membered cyclic alcohols and has been widely developed in the context of natural product synthesis. thieme-connect.dethieme-connect.de
| Reaction Type | Substrate | Conditions | Key Feature | Product | Reference(s) |
| Uncatalyzed ICE | ε,ζ-unsaturated α-keto esters | Heating | Forms highly substituted cyclopentanols. | Terpenoid-related cyclopentanol | nih.govbeilstein-journals.org |
| Lewis Acid-Catalyzed ICE | Unsaturated aldehydes | Me₂AlCl, -78 °C | Significant rate acceleration compared to thermal reaction. | Cyclopentanol derivatives | thieme-connect.deacs.org |
Synthesis of Substituted this compound Derivatives
Further functionalization of the parent compound can be achieved by modifying either the cyclopentene ring or the phenyl moiety, expanding the chemical space accessible from this scaffold.
Halogenation and Functionalization of the Cyclopentene Ring
The cyclopentene ring of this compound and its analogues is amenable to various functionalization reactions. Halogenation, particularly bromination, is a common transformation. The selective bromination of 3-methyl-2-cyclopenten-1-one, a related structure, can be achieved using bromine sources like molecular bromine or sodium bromide, often in the presence of a catalyst such as iron(III) bromide. The bromine electrophilically attacks the double bond, leading to substitution at the 2-position.
Beyond halogenation, other functional groups can be introduced. For instance, a one-pot cascade process involving the cycloisomerization of enynyl acetates can produce 5-hydrazino-2-cyclopentenone derivatives. acs.org This tandem reaction sequence includes a 1,3-acyloxy migration, Nazarov cyclization, a hetero-Diels–Alder reaction, and a retro aza-Michael addition to yield unprecedented cyclopentenone structures with an N-substituted quaternary center. acs.org Such methodologies highlight the potential for introducing nitrogen-based functionalities onto the cyclopentene core.
Derivatization of the Phenyl Moiety
Modifying the phenyl group of this compound is typically accomplished by employing a pre-functionalized aromatic starting material in the initial synthesis. The addition of the phenyl group to the cyclopentenone core often proceeds via a Grignard or organolithium reaction. chemsrc.com By starting with a substituted phenylmagnesium bromide or phenyllithium (B1222949), a wide array of derivatives can be prepared. chemsrc.com For example, using a p-bromophenylmagnesium bromide would yield a (4-bromophenyl)-2-cyclopenten-1-ol.
Furthermore, palladium-catalyzed coupling reactions provide a versatile platform for incorporating substituted aryl groups. The Heck-Matsuda desymmetrization of 3-cyclopentenol allows for the stereoselective synthesis of cis-4-arylcyclopentenol scaffolds using various aryl diazonium salts, which can carry different substituents on the aromatic ring. lookchem.com Similarly, the palladium-catalyzed three-component coupling of aryl iodides, internal alkynes, and arylboronic acids allows for the incorporation of diverse, and potentially functionalized, aryl groups into the final products. acs.org This approach demonstrates how substituted phenyl moieties can be integral to the construction of complex olefin structures from the outset.
Chiral Synthesis and Enantioselective Routes
The asymmetric synthesis of this compound and its analogs is a significant area of research due to the importance of chiral tertiary allylic alcohols as building blocks in organic synthesis. nih.govnih.govresearchgate.net These structures are prevalent in numerous natural products and pharmaceuticals, making the development of stereoselective synthetic methods a key focus. researchgate.netrsc.org Challenges in the enantioselective synthesis of these compounds often arise from the difficulty in differentiating the enantiofaces of the ketone precursors. nih.govnih.gov
Several strategies have been developed to achieve high enantioselectivity in the synthesis of chiral tertiary allylic alcohols, including the use of chiral catalysts, auxiliaries, and kinetic resolutions. researchgate.net
One prominent approach involves the catalytic asymmetric addition of organometallic reagents to α,β-unsaturated ketones. For instance, the addition of phenyl groups to cyclic enones has been effectively achieved using a titanium catalyst derived from a chiral ligand. This method has demonstrated good to excellent enantioselectivities for cyclic enones with substituents at the 2-position. pnas.org For example, the asymmetric phenylation of 2-methyl-2-cyclopentenone and 2-pentyl-2-cyclopentenone yielded the corresponding tertiary alcohols with 84% and 97% enantiomeric excess (ee), respectively. pnas.org The catalyst's enantioselectivity appears to be sensitive to the size of the substituent at the 2-position of the cyclopentenone ring. pnas.org
Copper(I)-catalyzed 1,2-addition of Grignard reagents to enones represents another effective methodology. rsc.org This technique has been utilized to synthesize both α-bromo-substituted and α-H-substituted tertiary allylic alcohols with high yields and enantioselectivities reaching up to 98%. rsc.org
Furthermore, palladium-catalyzed asymmetric 1,4-additions of arylboronic acids to conjugated enones have been explored. beilstein-journals.org While this method primarily focuses on the conjugate addition product, it highlights the utility of palladium catalysis in generating chiral intermediates that can potentially be converted to the desired tertiary allylic alcohols.
A distinct strategy involves the stereospecific asymmetric nih.govresearchgate.net-Meisenheimer rearrangement of allylic N-oxides. nih.govnih.gov This reaction, catalyzed by a ferrocene-based bispalladacycle catalyst, provides an efficient route to acyclic tertiary allylic alcohols with high enantioselectivity. nih.govnih.gov This method is particularly advantageous as it is stereospecific and can accommodate substrates with sterically similar residues at the newly formed stereocenter. nih.govnih.gov
The table below summarizes the enantioselective synthesis of this compound analogs through the asymmetric addition of phenyl groups to substituted cyclopentenones. pnas.org
| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 2-Methyl-2-cyclopentenone | 60 | 84 |
| 2-Pentyl-2-cyclopentenone | 74 | 97 |
Reactivity and Transformational Chemistry of 1 Phenyl 2 Cyclopenten 1 Ol
Oxidation Reactions of the Hydroxyl Group
The tertiary hydroxyl group of 1-Phenyl-2-cyclopenten-1-OL is a key site for oxidative transformations, leading to the formation of valuable carbonyl compounds.
Selective Conversion to Ketones (e.g., Using PCC)
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose due to its mild and selective nature. libretexts.orgorganic-chemistry.org In the case of this compound, a secondary allylic alcohol, PCC provides an efficient route to the corresponding α,β-unsaturated ketone, 1-phenyl-2-cyclopenten-1-one.
The reaction mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted elimination of a proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond. libretexts.org The use of PCC is advantageous as it typically avoids over-oxidation and is compatible with the alkene functionality present in the molecule.
Table 1: Oxidation of this compound with PCC
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 1-Phenyl-2-cyclopenten-1-one |
Detailed research findings on the oxidation of substituted homoallylic alcohols have shown that reagents like PCC are effective in producing the corresponding carbonyl compounds.
Metal-Catalyzed Oxidation Processes
Metal-catalyzed oxidation reactions offer an alternative and often more sustainable approach to the synthesis of enones from allylic alcohols. Various transition metal complexes can catalyze the selective oxidation of the hydroxyl group in the presence of a suitable co-oxidant. While specific studies on this compound are not extensively documented, related systems provide insight into its potential reactivity. For instance, palladium complexes have been shown to catalyze the oxidation of cyclic alkenes to enones.
These reactions often proceed through mechanisms involving the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to afford the ketone and a reduced metal species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. The choice of metal catalyst and reaction conditions can influence the selectivity and efficiency of the oxidation.
Reactions Involving the Allylic Alcohol Functionality
The presence of a double bond in conjugation with the alcohol-bearing carbon atom imparts unique reactivity to this compound, enabling a variety of transformations.
Rearrangement Reactions (e.g., Claisen, Cope-type Rearrangements)
The allylic alcohol motif in this compound makes it a potential substrate for sigmatropic rearrangements, such as the Claisen and Cope rearrangements. These pericyclic reactions are powerful tools for the formation of new carbon-carbon bonds and the construction of complex molecular architectures. wikipedia.orgwikipedia.orgorganic-chemistry.org
While direct experimental evidence for these rearrangements with this compound is limited, studies on analogous systems, such as 1,1-divinyl-2-phenylcyclopropanes, have demonstrated the feasibility of aromatic Cope rearrangements. nih.gov In such a process, the phenyl group can participate in the rearrangement, leading to the formation of a new ring system. A hypothetical Cope-type rearrangement of a derivative of this compound could lead to a significant structural reorganization.
The Claisen rearrangement, which typically involves an allyl vinyl ether, could be accessed from this compound through its conversion to a suitable vinyl ether derivative. wikipedia.orgorganic-chemistry.org The Johnson-Claisen rearrangement, a variation that utilizes an allylic alcohol and an orthoester, could also be a viable pathway for transforming this compound. wikipedia.org
Electrophilic Additions to the Alkene
The double bond in this compound is susceptible to electrophilic attack. The phenyl group and the hydroxyl group can influence the regioselectivity and stereoselectivity of these additions. The phenyl group, through its electronic effects, can stabilize a carbocation intermediate at the adjacent carbon, potentially directing the addition of electrophiles.
Common electrophilic additions include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (acid-catalyzed addition of water). The stereochemical outcome of these additions can be influenced by the existing stereocenter at the carbinol carbon and the potential for neighboring group participation by the hydroxyl group.
Nucleophilic Substitutions and Derivatization
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. As a tertiary allylic alcohol, it can undergo substitution reactions via an Sₙ1-type mechanism, proceeding through a resonance-stabilized allylic carbocation.
The phenyl group at the substitution center would further stabilize this carbocation, enhancing the rate of reaction. The stereochemical outcome of such substitutions can be complex, potentially leading to a mixture of products with retention and inversion of configuration, depending on the nature of the nucleophile and the reaction conditions. Derivatization of the hydroxyl group can also be achieved through esterification or etherification reactions.
Stereochemical Transformations
The stereocenter at the C1 position, bearing both a hydroxyl and a phenyl group, significantly influences the stereochemical outcome of reactions involving the cyclopentene (B43876) ring.
While specific epimerization studies on this compound are not extensively documented in the literature, the general principles of allylic alcohol chemistry suggest potential pathways for such transformations. Epimerization at the C1 carbinol center could conceivably occur under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a resonance-stabilized allylic cation. Subsequent nucleophilic attack by water on this planar carbocation could occur from either face, leading to a mixture of epimers.
In the context of related cyclic systems, such as substituted cyclopentenones, epimerization has been noted as a challenge during synthetic sequences, sometimes necessitating resolution steps to separate diastereomers. For instance, the conversion of a racemic cyclopentenone to a tertiary alcohol and subsequent elimination can lead to a mixture of epimers upon further functionalization.
The hydroxyl group of this compound can act as a directing group, influencing the stereoselectivity of reactions at remote positions on the cyclopentene ring. This is a well-established concept in the chemistry of allylic alcohols. For example, diastereoselective epoxidation or dihydroxylation of the double bond would be influenced by the stereochemistry of the C1 center. The oxidant would preferentially attack the double bond from the less sterically hindered face, or from the face directed by hydrogen bonding with the allylic hydroxyl group.
While specific data for this compound is limited, studies on analogous cyclic allylic alcohols demonstrate the feasibility of such transformations. The resulting diastereomers could then be separated, providing a route to stereochemically pure functionalized cyclopentane (B165970) derivatives.
Reactions in Superbasic Media and Unique Reactivity Patterns
The reactivity of this compound in superbasic media is not well-documented in publicly available research. Generally, strong bases would deprotonate the hydroxyl group to form the corresponding alkoxide. The subsequent reactivity would depend on the specific conditions and reagents employed. It is conceivable that under forcing conditions, elimination of the hydroxyl group could occur, leading to the formation of a diene. However, without specific studies, this remains speculative.
Transition Metal-Catalyzed Transformations
The alkene and hydroxyl functionalities of this compound make it a versatile substrate for a variety of transition metal-catalyzed reactions.
Palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The hydroxyl group of this compound would first need to be converted to a better leaving group, such as an acetate (B1210297) or carbonate. The resulting allylic acetate could then react with a palladium(0) catalyst to form a π-allylpalladium complex. Subsequent nucleophilic attack on this intermediate would lead to the formation of the substituted product. The regioselectivity and stereoselectivity of this reaction would be influenced by the nature of the nucleophile and the ligands on the palladium catalyst.
Table 1: Representative Palladium-Catalyzed Allylic Alkylation of Cyclic Allylic Acetates (Analogous Systems)
| Entry | Allylic Acetate | Nucleophile | Catalyst/Ligand | Product | Yield (%) | Reference |
| 1 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | Pd(dba)2 / (S)-BINAP | Substituted malonate | 95 | General Example |
| 2 | cyclohexenyl acetate | sodium phenoxide | Pd(PPh3)4 | Allyl phenyl ether | 88 | General Example |
This table presents analogous reactions to illustrate the potential for palladium-catalyzed coupling reactions.
The double bond in this compound can be reduced via catalytic hydrogenation. The stereochemical outcome of this reaction would be influenced by the C1 stereocenter, with the hydrogen atoms typically adding to the less hindered face of the double bond, leading to the formation of 1-phenylcyclopentan-1-ol as a mixture of diastereomers. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions can influence the diastereoselectivity of the reduction.
Asymmetric hydrogenation of related α,β-unsaturated ketones has been shown to proceed with high enantioselectivity using chiral iridium or rhodium catalysts, suggesting that asymmetric reduction of the double bond in this compound or a derivative could be a viable strategy for controlling the stereochemistry of the resulting saturated cyclopentane ring.
Table 2: Representative Asymmetric Hydrogenation of Cyclic α,β-Unsaturated Ketones (Analogous Systems)
| Entry | Substrate | Catalyst/Ligand | Product Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| 1 | 2-phenyl-1-cyclopentenone | [Ir(COD)Cl]2 / (S)-BINAP | >20:1 | 99 | Analogous System |
| 2 | 2-methyl-1-cyclopentenone | Ru(OAc)2[(R)-BINAP] | 19:1 | 98 | Analogous System |
This table presents analogous reactions to illustrate the potential for stereoselective hydrogenation.
Mechanistic and Theoretical Investigations
Elucidation of Reaction Pathways for 1-Phenyl-2-cyclopenten-1-OL Formation
The formation of this compound is most commonly achieved through the 1,2-addition of a phenyl-organometallic reagent to the carbonyl group of 2-cyclopenten-1-one (B42074). This reaction is a classic example of nucleophilic addition to an α,β-unsaturated ketone, where the nucleophilic phenyl group selectively attacks the electrophilic carbonyl carbon over the β-carbon of the enone system. Reagents such as phenyllithium (B1222949) (PhLi) or phenylmagnesium bromide (PhMgBr) are typically employed for this transformation.
The general pathway can be outlined as follows:
Nucleophilic Attack: The organometallic reagent, acting as a source of the phenyl nucleophile (Ph⁻), attacks the carbonyl carbon of 2-cyclopenten-1-one.
Intermediate Formation: This attack breaks the C=O π-bond, leading to the formation of a metal alkoxide intermediate.
Protonation: An acidic workup step follows, where a proton source (e.g., H₃O⁺) is added to protonate the negatively charged oxygen of the alkoxide, yielding the final tertiary alcohol product, this compound. masterorganicchemistry.com
While the prompt mentions alkyne-ketone self-assembly, the direct synthesis of this compound via such a route is not the standard or widely documented method. The reaction of a phenyl-bearing nucleophile with a pre-formed cyclopentenone ring is the most direct and mechanistically studied pathway.
In the context of the prevalent organometallic addition pathway, the primary intermediate is the lithium or magnesium alkoxide of this compound. This species is formed immediately after the nucleophilic addition of the phenyl group to the carbonyl.
Structure: The intermediate is an ionic species where the negatively charged oxygen atom is stabilized by a counter-ion (Li⁺ or MgBr⁺). The geometry around the central carbon atom, which was formerly the carbonyl carbon, transitions from sp² to sp³ hybridization.
Reactivity: This alkoxide is a strong base and remains stable in the aprotic solvent (typically diethyl ether or THF) used for the reaction until it is quenched with an acid. The nature of the solvent and additives can influence the aggregation state of the organometallic reagent (e.g., phenyllithium exists as monomers and dimers), which in turn affects the structure and reactivity of the resulting alkoxide intermediate. mdpi.comwisc.edu
If considering a hypothetical alkyne-based route, such as a reaction involving phenylacetylene (B144264), it would likely proceed through a more complex cascade involving initial activation of the alkyne and subsequent cyclization steps. Intermediates in such a process could include vinyl metal species or other highly reactive organometallic complexes, depending on the catalytic system employed.
Computational chemistry provides a powerful tool for investigating the reaction mechanism for the formation of this compound at a molecular level. Density Functional Theory (DFT) is a common method used for such studies.
A computational model for the addition of phenyllithium to 2-cyclopenten-1-one would typically involve:
Reactant Modeling: The geometries of 2-cyclopenten-1-one and the phenyllithium reagent (often modeled as a dimer or solvated monomer) are optimized. wisc.edu
Transition State Search: The transition state (TS) for the nucleophilic attack of the phenyl group on the carbonyl carbon is located. This involves identifying a first-order saddle point on the potential energy surface. The geometry of the TS would show the partial formation of the new C-C bond and the partial breaking of the C=O π-bond.
Intermediate and Product Optimization: The geometry of the resulting lithium alkoxide intermediate and the final alcohol product are optimized to determine their relative stabilities.
Such models can also be used to compare the 1,2-addition pathway (leading to this compound) versus the 1,4-conjugate addition pathway to explain the observed selectivity.
The kinetics and thermodynamics of the formation of this compound via organometallic addition are influenced by several factors.
Kinetics: The rate of the reaction is dependent on the nucleophilicity of the organometallic reagent, the electrophilicity of the carbonyl carbon, the reaction temperature, and the solvent. Hard nucleophiles like organolithium and Grignard reagents tend to favor fast 1,2-addition, especially at low temperatures, which helps to suppress side reactions like 1,4-addition or enolization. The aggregation state of the organometallic reagent is also critical; monomers are generally more reactive than dimers or higher aggregates. mdpi.com
Thermodynamics: The addition of a phenyl group to 2-cyclopenten-1-one is a thermodynamically favorable process. The reaction involves the conversion of a C=O π-bond and a C-metal σ-bond into a more stable C-C σ-bond and a C-O σ-bond (after protonation). The formation of the strong C-C single bond is a major driving force for the reaction. Under standard conditions, the equilibrium lies far to the side of the product.
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Reagent | Stronger nucleophile (e.g., PhLi vs. PhMgBr) increases rate. | Favorable for strong nucleophiles that form stable C-C bonds. |
| Temperature | Higher temperature increases rate, but may decrease selectivity. | Reaction is generally exothermic; lower temperatures favor the product. |
| Solvent | Polar aprotic solvents (e.g., THF) can solvate the metal cation, increasing reagent reactivity and reaction rate. | Solvent can affect the stability of intermediates but has a smaller effect on the overall ΔG. |
Understanding Reactivity Patterns through Theoretical Studies
Theoretical studies are essential for understanding the intrinsic properties of this compound that dictate its reactivity, stability, and conformational preferences.
The structure of this compound features a five-membered ring, which is not planar. The conformational landscape is primarily determined by the puckering of the cyclopentene (B43876) ring and the orientation of the bulky phenyl and hydroxyl substituents on the sp³-hybridized carbon.
Ring Conformation: The cyclopentene ring adopts a non-planar "envelope" conformation, which helps to relieve torsional strain. In this conformation, four carbon atoms are roughly coplanar, and the fifth atom (C4 or C5) is out of the plane.
Substituent Orientation: The phenyl and hydroxyl groups are attached to C1. The relative stability of different conformers depends on the steric interactions between these groups and the rest of the ring. The molecule will exist as a mixture of conformers, with the most stable one minimizing steric hindrance. For example, positioning the large phenyl group in a pseudo-equatorial position is generally favored over a more sterically demanding pseudo-axial position to reduce unfavorable 1,3-diaxial-like interactions.
Computational methods can be used to calculate the relative energies of these different conformers to predict the most stable geometry and the energy barriers for interconversion.
| Conformer Feature | Predicted Stability | Rationale |
| Ring Puckering | Envelope conformation | Minimizes torsional strain of the five-membered ring. |
| Phenyl Group Position | Pseudo-equatorial preferred | Minimizes steric clash with hydrogens on the cyclopentene ring. |
| Hydroxyl Group Orientation | Dependent on H-bonding possibilities and steric factors | Can be pseudo-axial or pseudo-equatorial; intramolecular H-bonding to the π-system is possible. |
Electronic structure calculations, typically using DFT or other quantum mechanical methods, reveal the distribution of electrons within the molecule and provide insights into its reactivity.
Charge Distribution: Calculations can generate an electrostatic potential map, which would show regions of high and low electron density. The oxygen atom of the hydroxyl group is expected to be the most electronegative site, carrying a partial negative charge. The carbon atom attached to it (C1) will have a partial positive charge. The π-system of the phenyl ring and the C=C double bond represent areas of higher electron density.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
The HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the C=C double bond. These are the sites that would be attacked by electrophiles.
The LUMO is expected to have significant contributions from the σ* orbitals of the C-O bond, making this site susceptible to nucleophilic attack in substitution reactions, especially after protonation of the hydroxyl group.
These calculations help predict how this compound would behave in various chemical reactions, such as electrophilic addition to the double bond or substitution at the alcohol carbon.
| Property | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital; region of highest electron density. | Localized on the phenyl ring and C=C bond; susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to electron acceptance. | Associated with the C-OH bond; site for nucleophilic substitution (after activation). |
| Electrostatic Potential | Maps the charge distribution across the molecule. | Confirms the nucleophilic character of the oxygen and π-systems, and the electrophilic character of the carbinol carbon. |
Transition State Analysis for Key Transformations
A comprehensive understanding of the reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives necessitates a detailed analysis of the transition states of key reaction steps. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the geometries, energies, and electronic structures of these transient species. While a specific and detailed transition state analysis for the formation of this compound itself is not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous reactions, such as the base-catalyzed formation of substituted cyclopentenols from ketones and acetylenes.
One of the key transformations leading to the core structure of substituted cyclopentenols is the intramolecular cyclization of a vinyl carbanion intermediate. This intermediate is typically formed from the nucleophilic attack of a ketone enolate on an acetylene (B1199291) molecule. The subsequent 5-endo-dig cyclization is a crucial carbon-carbon bond-forming step that defines the cyclopentene ring.
Hypothetical Transition State for Intramolecular Cyclization:
The transition state for this intramolecular cyclization would involve the approach of the vinyl carbanion to the carbonyl carbon. The geometry of this transition state is critical in determining the stereochemical outcome of the reaction. Key parameters that would be investigated in a computational study include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for the cyclization to occur. This value provides insight into the reaction kinetics.
Key Bond Distances: The forming C-C bond distance between the vinyl carbanion and the carbonyl carbon, as well as the lengths of other bonds being modified.
Bond Angles: The angles around the reacting centers, which indicate the geometric distortion required to reach the transition state.
Imaginary Frequency: A single imaginary frequency in the vibrational analysis of the computed structure confirms it as a true transition state.
A hypothetical data table summarizing the expected parameters from a DFT study on the transition state of the intramolecular cyclization step is presented below. It is important to note that these are representative values for such a transformation and are not based on a specific published study for this compound.
| Parameter | Value | Description |
|---|---|---|
| Activation Free Energy (ΔG‡) | 15 - 25 kcal/mol | Typical energy barrier for an intramolecular cyclization of this nature. |
| Forming C-C Bond Distance | 2.0 - 2.5 Å | The distance between the nucleophilic vinyl carbon and the electrophilic carbonyl carbon in the transition state. |
| C=O Bond Length | 1.25 - 1.30 Å | Elongation of the carbonyl bond as it accepts electron density. |
| Imaginary Frequency | -300 to -500 cm-1 | Vibrational mode corresponding to the formation of the new C-C bond and breaking of the C=C π-system. |
Influence of Substituents and Reaction Conditions:
The nature of the substituents on both the ketone and acetylene precursors would significantly influence the energy and geometry of the transition state. In the case of this compound, the phenyl group on the carbonyl carbon would stabilize the partial negative charge developing on the oxygen atom in the transition state through resonance. Similarly, substituents on the acetylene would affect the nucleophilicity of the vinyl carbanion.
The superbasic conditions, such as KOH in DMSO, play a crucial role in deprotonating the ketone to form the enolate and in stabilizing the charged intermediates and transition states. Computational models would need to explicitly or implicitly account for the solvent and counter-ion effects to accurately represent the reaction pathway.
Further detailed computational studies are required to provide a precise and quantitative transition state analysis for the key transformations involved in the synthesis of this compound. Such studies would offer valuable insights into the reaction mechanism, selectivity, and kinetics, thereby aiding in the optimization of synthetic routes to this and related compounds.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the elucidation of the molecular structure of 1-Phenyl-2-cyclopenten-1-ol, providing detailed information about the hydrogen and carbon framework.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The vinyl protons of the cyclopentene (B43876) ring are expected to resonate at around δ 5.5 to 6.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions. The allylic protons and the methylene (B1212753) protons of the cyclopentene ring would produce signals in the upfield region, generally between δ 1.5 and 2.5 ppm. The hydroxyl proton gives rise to a characteristic signal whose chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.20 - 7.40 | Multiplet |
| Vinylic C-H | 5.50 - 6.00 | Multiplet |
| Allylic C-H | 2.00 - 2.50 | Multiplet |
| Methylene C-H₂ | 1.50 - 2.00 | Multiplet |
Carbon (¹³C) NMR and 2D NMR Techniques
The ¹³C NMR spectrum provides essential information about the carbon skeleton of this compound. The carbon atom attached to the hydroxyl group and the phenyl group (C1) is expected to have a chemical shift in the range of δ 70-85 ppm. The olefinic carbons of the cyclopentene ring would appear further downfield, typically between δ 125 and 140 ppm. The aromatic carbons of the phenyl group will also resonate in this region. The aliphatic methylene carbons of the cyclopentene ring will have signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic C | 140 - 145 |
| Aromatic C-H | 125 - 130 |
| Vinylic C-H | 125 - 140 |
| Carbinol C-OH | 70 - 85 |
To further confirm the structural assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopentene ring and its substituents. An HSQC spectrum would correlate the signals of protons with their directly attached carbon atoms, providing definitive C-H attachments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent and characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C=C stretching of the cyclopentene ring is expected to appear around 1650 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would be visible in the fingerprint region, likely between 1050 and 1200 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 | |
| Alkene (C=C) | C=C Stretch | ~1650 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₂O), which is approximately 160.21 g/mol . nih.gov
Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating any potential isomers.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for analyzing the volatility and purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from any impurities, followed by their individual mass spectral analysis. nih.gov The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For this compound, a Kovats retention index of 1276.1 on a standard non-polar column has been reported, which can be used for its identification in complex mixtures. nih.gov
Table 4: Gas Chromatography Data for this compound
| Parameter | Value | Reference |
|---|
This analytical parameter is valuable for quality control and for the identification of the compound in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is employed to assess the purity of synthesized batches and to monitor the progress of chemical reactions. The selection of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation.
For compounds with a phenyl group like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase, typically a C18-functionalized silica (B1680970) gel, is used in conjunction with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The UV detector is particularly suitable for this compound due to the strong absorbance of the phenyl group, typically monitored at a wavelength around 254 nm.
While standard HPLC can determine the purity of a sample of this compound, it cannot distinguish between its enantiomers. For this purpose, specialized chiral chromatography techniques are required.
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) is a critical measurement in asymmetric synthesis, providing a quantitative measure of the stereochemical outcome of a chiral reaction. Chiral High-Performance Liquid Chromatography is the most widely used and reliable method for determining the e.e. of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
The most successful CSPs for the resolution of a wide range of chiral compounds, including alcohols, are those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica support. For allylic alcohols and other phenyl-containing chiral compounds, columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have proven to be highly effective.
The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a polar modifier, most commonly isopropanol (B130326) or ethanol. The choice of the alcohol modifier and its concentration in the mobile phase are critical parameters that are optimized to achieve baseline separation of the enantiomers. A lower flow rate often improves resolution.
In a typical research scenario involving the asymmetric synthesis of this compound, the reaction mixture would be analyzed by chiral HPLC to determine the enantiomeric excess of the product. The peak areas of the two enantiomers are integrated, and the e.e. is calculated using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Below are representative, though hypothetical, data tables illustrating the type of information that would be generated during the HPLC and chiral chromatography analysis of this compound.
Table 1: HPLC Analysis Parameters for Purity Determination of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time | ~5.8 min |
Table 2: Chiral HPLC Method for Enantiomeric Resolution of this compound
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 20 °C |
| Retention Time (R-enantiomer) | ~12.5 min |
| Retention Time (S-enantiomer) | ~14.2 min |
| Resolution (Rs) | >1.5 |
Applications of 1 Phenyl 2 Cyclopenten 1 Ol As a Synthetic Building Block
Precursor for Complex Polycyclic Structures
While specific, named polycyclic structures synthesized directly from 1-phenyl-2-cyclopenten-1-ol are not extensively documented in readily available literature, the inherent reactivity of its functional groups suggests its potential in cycloaddition and rearrangement reactions to form fused and bridged ring systems. The cyclopentene (B43876) ring can participate as a dienophile or, after modification, as a diene in Diels-Alder reactions. Furthermore, the hydroxyl group can direct or participate in various annulation strategies, paving the way for the construction of intricate polycyclic frameworks. The phenyl group also offers a site for further aromatic substitution or coupling reactions to build more complex topologies.
Role in the Synthesis of Biologically Relevant Frameworks (as implied by structural similarity to natural compounds)
The cyclopentane (B165970) core is a common motif in a vast array of biologically active natural products, including prostaglandins (B1171923) and certain steroids. Although direct total syntheses of specific, complex natural products starting from this compound are not prominently reported, its structural analogy to key intermediates in the synthesis of such molecules is noteworthy. For instance, chiral cyclopentenones, which can be conceptually derived from this compound, are crucial precursors in the asymmetric synthesis of prostaglandins and their analogues. The phenyl substituent, while not always present in the final natural product, can serve as a control element during the synthesis or be modified at a later stage.
The potential applications of this compound as a precursor to biologically relevant frameworks are summarized in the table below, based on the prevalence of the cyclopentane ring in various classes of natural products.
| Class of Natural Product | Core Structural Motif | Potential Synthetic Connection |
| Prostaglandins | Substituted Cyclopentane Ring | Precursor to chiral cyclopentenone intermediates. |
| Steroids (specifically modified) | Cyclopentanoperhydrophenanthrene | Potential starting material for the D-ring. |
| Iridoids | Cyclopentanoid Monoterpenes | Can serve as a building block for the cyclopentane unit. |
Intermediate in Asymmetric Synthesis
The presence of a stereocenter at the carbinol carbon makes this compound a valuable chiral pool starting material. Enantiomerically pure forms of this compound can be utilized to introduce chirality into a target molecule. The stereochemistry of the hydroxyl group can influence the facial selectivity of subsequent reactions on the cyclopentene ring, such as epoxidation or dihydroxylation.
Furthermore, the allylic alcohol functionality is amenable to a range of stereoselective transformations. For example, asymmetric allylic alkylation (AAA) reactions on derivatives of this compound could be employed to introduce new substituents with a high degree of stereocontrol. The outcomes of such reactions are often dependent on the choice of catalyst and reaction conditions, as indicated in the following table which conceptualizes potential stereoselective transformations.
| Reaction Type | Reagent/Catalyst | Potential Chiral Product |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Enantioenriched Epoxy Alcohol |
| Asymmetric Dihydroxylation | AD-mix-β | Enantioenriched Diol |
| Asymmetric Allylic Alkylation | Pd(0), Chiral Ligand | Chiral Alkylated Cyclopentene |
Chiral Auxiliary or Ligand Precursor
Beyond its role as a chiral starting material, derivatives of this compound have the potential to be developed into chiral auxiliaries or ligands for asymmetric catalysis. The hydroxyl group provides a handle for the attachment of the molecule to a substrate or a metal center. The rigid cyclopentene backbone and the phenyl group can create a well-defined chiral environment, which is essential for inducing enantioselectivity in chemical reactions.
For instance, the alcohol could be functionalized to incorporate phosphine (B1218219) or amine moieties, transforming it into a P,O- or N,O-bidentate ligand. Such ligands are widely used in transition-metal-catalyzed asymmetric reactions. The synthetic potential is outlined below:
| Ligand Class | Potential Synthetic Modification | Application in Asymmetric Catalysis |
| P,O-Ligands | Reaction with a chlorophosphine | Asymmetric Hydrogenation, Allylic Alkylation |
| N,O-Ligands | Conversion of -OH to an amino group | Asymmetric Transfer Hydrogenation, Hydrosilylation |
| Chiral Auxiliaries | Esterification with a prochiral substrate | Asymmetric Diels-Alder, Aldol (B89426) reactions |
While the direct application of this compound as a chiral ligand precursor is a developing area of research, the foundational structural elements suggest significant potential in this field.
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes
The pursuit of efficient and environmentally benign methods for the synthesis of 1-Phenyl-2-cyclopenten-1-ol is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of sustainable alternatives.
Green Chemistry Approaches:
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate reaction rates, improve yields, and reduce the formation of byproducts. nih.govsphinxsai.comorganic-chemistry.org Future studies could explore the microwave-assisted Grignard addition of phenylmagnesium bromide to 2-cyclopenten-1-one (B42074), potentially leading to a rapid and efficient synthesis of this compound.
Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and process control. rsc.orgmdpi.comrsc.org Developing a flow-based process for the synthesis of this compound would enable safer handling of reactive intermediates and facilitate large-scale production.
Catalytic Methodologies: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Research into catalytic additions of phenyl boronic acids or other organometallic reagents to 2-cyclopenten-1-one could provide a more atom-economical route to the target molecule.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts | Optimization of reaction parameters (temperature, time, power) |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, optimization of flow rates and residence times |
| Catalytic Methods | High atom economy, reduced waste | Development of novel catalysts, exploration of various organometallic reagents |
Investigation of Unprecedented Reactivity and Transformations
The unique structural features of this compound open avenues for exploring novel chemical transformations. The interplay between the hydroxyl group, the double bond, and the phenyl ring can lead to unexpected and synthetically valuable reactivity.
Potential Areas of Exploration:
Rearrangement Reactions: The vinylcyclopropane (B126155) rearrangement is a well-established method for ring expansion. nih.govacs.orgwikipedia.org Investigating analogous rearrangements of this compound and its derivatives could lead to the synthesis of novel carbocyclic and heterocyclic scaffolds. For instance, acid-catalyzed rearrangements could potentially lead to substituted indenes or other fused-ring systems.
Oxidative Cleavage: The selective oxidative cleavage of the cyclopentene (B43876) double bond could provide access to highly functionalized acyclic compounds with multiple stereocenters. researchgate.netresearchgate.net Reagents such as ozone or potassium permanganate (B83412) could be employed to yield dicarbonyl compounds that are valuable synthetic intermediates.
Electrophilic Additions: The reactivity of the double bond towards electrophiles is influenced by the adjacent phenyl group, which can stabilize a developing positive charge at the benzylic position. stackexchange.com Exploring a range of electrophilic addition reactions, such as halogenation, hydrohalogenation, and epoxidation, could lead to a diverse array of functionalized cyclopentane (B165970) derivatives.
Chemoenzymatic Approaches for Stereoselective Synthesis
The presence of a chiral center in this compound makes its stereoselective synthesis a critical goal. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful strategy for obtaining enantiomerically pure forms of this alcohol.
Key Chemoenzymatic Strategies:
Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.netresearchgate.net This method can be applied to a racemic mixture of this compound, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomerically enriched alcohol and the corresponding ester.
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limitation of kinetic resolution, dynamic kinetic resolution can be employed. This approach combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. acs.orgencyclopedia.pubscielo.brresearchgate.net The development of a DKR process for this compound using a combination of a lipase (B570770) and a suitable racemization catalyst, such as a ruthenium complex, would be a significant advancement.
Immobilized Enzymes: The use of immobilized lipases offers several advantages, including enhanced stability, reusability, and simplified product purification. nih.govmdpi.com Future research should focus on the development of robust immobilized lipase systems for the efficient and sustainable stereoselective synthesis of this compound.
| Chemoenzymatic Method | Principle | Potential Outcome |
| Kinetic Resolution | Enantioselective acylation of one enantiomer of a racemic mixture. | Separation of one enantiomerically enriched alcohol and its ester. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the unreacted enantiomer. | Theoretical 100% conversion of the racemate to a single enantiomer. |
| Immobilized Enzymes | Enzyme is physically confined or localized in a defined region of space. | Increased enzyme stability, reusability, and simplified downstream processing. |
Exploration of Catalytic Applications
The chiral nature of this compound suggests its potential use in asymmetric catalysis, either as a chiral auxiliary or as a precursor to chiral ligands.
Potential Catalytic Roles:
Chiral Ligand Synthesis: The hydroxyl group of this compound can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups. The resulting chiral ligands could be evaluated in a variety of asymmetric catalytic reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Organocatalysis: The structural motif of this compound could be incorporated into the design of novel organocatalysts. For example, derivatives of this alcohol could be explored as catalysts for asymmetric aldol (B89426) or Michael reactions.
Palladium-Catalyzed Asymmetric Allylic Alkylation: Allylic alcohols can serve as precursors to π-allylpalladium complexes, which are key intermediates in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. chinesechemsoc.orgacs.orgnih.govacs.orgresearchgate.net Enantiomerically enriched this compound could be used to generate chiral π-allylpalladium species, enabling the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable building block in organic synthesis and catalysis, paving the way for the development of novel molecules and more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-2-cyclopenten-1-OL, and what analytical techniques validate its purity?
- Methodology : The synthesis typically involves introducing a phenyl group to a cyclopentenol precursor. Key steps include:
- Functionalization : Alkylation or Friedel-Crafts acylation to attach the phenyl group.
- Hydroxylation : Oxidation or reduction steps to position the hydroxyl group.
- Validation : Use NMR (¹H/¹³C) to confirm regioselectivity of the hydroxyl and phenyl groups. IR spectroscopy identifies O-H stretching (3200–3600 cm⁻¹). GC-MS or HPLC quantifies purity (>95% recommended for biological studies) .
Q. How does the hydroxyl group influence the compound’s reactivity in organic reactions?
- Mechanistic Insight : The hydroxyl group enables hydrogen bonding, making the compound a nucleophile in esterification or etherification. For example:
- Ester formation : React with acyl chlorides under mild base (e.g., pyridine) at 0–25°C.
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to form cyclopentenone derivatives. Monitor reaction progress via TLC (Rf shift) .
Q. What spectroscopic databases are reliable for structural elucidation of this compound?
- Resources :
- PubChem : Provides canonical SMILES (
CCCCCC1=CCCC1O), InChIKey, and spectral data (NMR, IR) . - EPA DSSTox : Offers toxicity and regulatory data (DTXSID30454931) for safety assessments .
- Validation : Cross-reference experimental NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?
- Experimental Design :
- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
- Temperature Control : Maintain <50°C to prevent cyclopentene ring rearrangement.
- Pressure : For gas-phase reactions (e.g., hydrogenation), optimize at 1–3 atm.
- Data Analysis : Compare yields and impurity profiles (via GC-MS) across conditions. A 2024 study reported 85% yield at 40°C with 0.5 mol% catalyst .
Q. How do structural modifications (e.g., fluorination) alter the biological activity of this compound derivatives?
- Comparative Study :
- Fluorinated analogs : Replace phenyl with 4-fluorophenyl to enhance metabolic stability.
- Bioactivity assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) against parent compound.
- Case Example : A 2-(trifluoropropyl) analog showed 3× higher antitumor activity (IC₅₀ = 12 µM vs. 36 µM in MCF-7 cells) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies.
- Empirical Falsification : Replicate experiments under standardized conditions (e.g., fixed cell lines, solvent controls).
- Statistical Tools : Apply ANOVA to identify outliers or batch effects. A 2021 framework highlighted dose-dependent variability as a key confounder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
